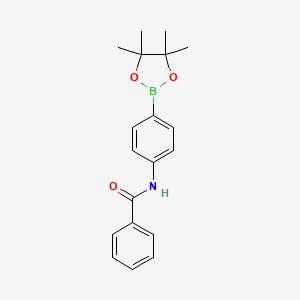

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS: 1123661-15-3; 205393-21-1) is a benzamide derivative featuring a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para position of the phenyl ring. This compound is synthesized via Synthetic Procedure B by coupling 4-(tert-butyl)benzoic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, achieving an 81% yield after purification via silica gel column chromatography (hexanes/EtOAc 70:30) . Its structure is confirmed by NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis. The boronic ester moiety renders it valuable in Suzuki-Miyaura cross-coupling reactions, enabling applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRERQYZGASSZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583111 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935660-75-6 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The compound is a boronic acid derivative, and boronic acids are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Boronic acids, in general, are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues. This could potentially alter the function of the target protein, leading to changes in cellular processes.

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body. They are typically metabolized through conjugation reactions and excreted in the urine. These properties could influence the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide. Factors such as pH can affect the stability of boronic acids, as they can undergo hydrolysis under acidic conditions Additionally, the presence of other molecules can influence the compound’s interactions with its targets

Biological Activity

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H22BNO3

- Molecular Weight : 325.19 g/mol

- CAS Number : 2055286-48-9

- Synonyms : N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,1'-biphenyl]-4-amine

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its inhibitory effects on specific enzymes and potential therapeutic applications.

Enzyme Inhibition

- RNA-dependent RNA Polymerase NS5B Inhibition :

- Glycosidase Inhibition :

Study on Antiviral Activity

A detailed investigation into the antiviral properties of similar compounds demonstrated that modifications in the dioxaborolane moiety significantly influenced biological activity. The study concluded that the presence of the dioxaborolane structure enhances the interaction with viral enzymes .

Pharmacokinetic Properties

Research indicated that compounds with similar structures exhibited low solubility but medium to high permeability in Caco2 assays. This suggests that while the compound may have challenges in solubility, it could be effectively absorbed in vivo .

Data Summary Table

| Compound | Target Enzyme | IC50 (μM) | EC50 (nM) | Notes |

|---|---|---|---|---|

| N-(...)-benzamide | NS5B | Not specified | <50 | Potent inhibitor in cell-based assays |

| N-(...)-benzamide | Maltase α-glucosidase | 188 | Not applicable | Moderate inhibition potential |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide, highlighting structural variations, synthetic yields, melting points, and functional implications:

*Yield likely reflects a typographical error (e.g., 100.3% vs. 103%).

Structural and Functional Insights

Substituent Effects on Reactivity and Stability

- Steric Effects (e.g., 6.16) : The tert-butyl group increases steric bulk, which may reduce reaction rates but improve solubility and crystallinity (mp: 172–174°C) .

- Lipophilicity (e.g., 6.19) : The phenylhexanamide chain in 6.19 introduces hydrophobicity, beneficial for membrane permeability in drug design .

Positional Isomerism (Meta vs. Para)

- The para-substituted parent compound and analogs (e.g., 6.17, 6.19) exhibit higher synthetic yields (56–81%) compared to meta-substituted derivatives like N-(3,5-bis(dioxaborolan-2-yl)phenyl)acetamide (77%). This aligns with the general preference for para-borylation in aromatic systems due to reduced steric hindrance .

Preparation Methods

Direct Borylation of 4-Chlorobenzamide Derivatives via Nickel-Catalyzed Coupling

One efficient synthetic route employs a nickel-catalyzed borylation of 4-chlorobenzamide with bis(pinacolato)diboron under inert atmosphere conditions. This method uses (2,2,2-trifluoroethoxy)trimethylsilane as an additive and cesium fluoride as a base in 1,4-dioxane solvent at elevated temperature (100 °C) for 12 hours in a sealed tube.

Reaction conditions and outcomes:

| Parameter | Details |

|---|---|

| Catalyst | Dichlorobis(trimethylphosphine)nickel (1.4 mg, 0.005 mmol) |

| Substrate | 4-Chlorobenzamide (77.4 mg, 0.5 mmol) |

| Base | Cesium fluoride (152 mg, 1.0 mmol) |

| Boron reagent | 4,4,5,5-Octamethyl-2,2'-bi(1,3,2-dioxaborolane) (140 mg, 0.55 mmol) |

| Additive | Trimethyl(2,2,2-trifluoroethoxy)silane (180 mg, 1.05 mmol) |

| Solvent | 1,4-Dioxane (0.5 mL) |

| Temperature | 100 °C |

| Time | 12 hours |

| Atmosphere | Argon (inert) |

| Work-up | Saturated ammonium chloride solution extraction, ethyl acetate extraction |

| Purification | Silica gel column chromatography (hexane:chloroform:ethyl acetate = 4:1:0 to 4:1:1) |

| Yield | 75% |

| Product | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (white solid) |

This method provides a relatively high yield (75%) and good purity, making it suitable for scale-up synthesis.

Palladium-Catalyzed Borylation of Aryl Halides

An alternative preparation involves palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron in the presence of potassium acetate as a base in 1,4-dioxane solvent at 95 °C overnight.

| Parameter | Details |

|---|---|

| Catalyst | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane complex (Pd(dppf)Cl2·DCM) (408 mg, 0.5 mmol) |

| Substrate | Aryl halide (e.g., 2-70, 1.0 g, 5 mmol) |

| Boron reagent | Bis(pinacolato)diboron ((PinB)2, 2.28 g, 9 mmol) |

| Base | Potassium acetate (KOAc, 980 mg, 10 mmol) |

| Solvent | 1,4-Dioxane (5 mL) |

| Temperature | 95 °C |

| Time | Overnight |

| Atmosphere | Nitrogen (degassed) |

| Work-up | Filtration, concentration, silica gel chromatography (DCM/MeOH gradient) |

| Yield | 79% |

| Product | Intermediate boronate ester (yellow solid) |

This palladium-catalyzed method is widely used for the synthesis of boronate esters due to its reliability and good yields.

Amidation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

The final benzamide can be obtained by amidation of the corresponding boronate ester-substituted benzoic acid with ammonia or amines using coupling reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and benzotriazol-1-ol (HOBt) in dichloromethane at room temperature.

| Parameter | Details |

|---|---|

| Substrate | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (200 mg, 0.746 mmol) |

| Coupling reagents | EDCI (214 mg, 1.12 mmol), HOBt (151 mg, 1.12 mmol) |

| Base | Triethylamine (Et3N, 151 mg, 1.49 mmol) |

| Solvent | Dichloromethane (20 mL) |

| Ammonia | Saturated ammonia gas bubbled through the reaction mixture |

| Temperature | 20 °C (room temperature) |

| Time | 3 hours |

| Work-up | Filtration, concentration, column chromatography (DCM:MeOH = 50:1) |

| Yield | 45% |

| Product | N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (yellow solid) |

This amidation step is critical for introducing the benzamide moiety and is generally carried out under mild conditions to preserve the boronate ester functionality.

General Notes on Preparation and Formulation

- The boronate ester moiety is sensitive to hydrolysis; hence, reactions and work-ups are typically performed under inert atmosphere and anhydrous conditions.

- Solvents such as 1,4-dioxane and dichloromethane are preferred for their ability to dissolve both organic substrates and catalysts.

- Purification is commonly achieved by silica gel chromatography with gradients of hexane, chloroform, ethyl acetate, or methanol.

- For in vivo applications, the compound can be formulated as clear solutions using DMSO master stocks diluted with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step to maintain solubility and stability.

Summary Table of Preparation Methods

| Step | Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Nickel-catalyzed borylation | 4-Chlorobenzamide + bis(pinacolato)diboron | Ni catalyst, CsF, (2,2,2-trifluoroethoxy)trimethylsilane | 100 °C, 12 h, argon, 1,4-dioxane | 75 | Sealed tube, inert atmosphere |

| 2. Palladium-catalyzed borylation | Aryl halide + bis(pinacolato)diboron | Pd(dppf)Cl2·DCM, KOAc | 95 °C, overnight, N2, 1,4-dioxane | 79 | Degassed solvent, standard Suzuki conditions |

| 3. Amidation | Boronate benzoic acid + ammonia | EDCI, HOBt, Et3N | RT, 3 h, DCM | 45 | Mild conditions to preserve boronate ester |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent boronate oxidation .

- Solvent selection : Use dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize intermediates and enhance reaction efficiency .

- Reaction monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track progress and isolate impurities .

- Temperature control : Maintain 60–80°C for Suzuki-Miyaura cross-coupling reactions to balance reaction rate and side-product formation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and boronate integration .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., 341.184 g/mol) and fragmentation patterns .

- Infrared spectroscopy (FT-IR) : Identify functional groups like amide C=O (1650–1680 cm⁻¹) and boronate B-O (1350–1400 cm⁻¹) .

- Chromatography : Use HPLC with a C18 column and acetonitrile/water gradient to assess purity (>95%) .

Q. What are the common reactions involving the boronate ester group in this compound?

- Methodological Answer :

- Suzuki-Miyaura cross-coupling : React with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C to form biaryl products .

- Protodeboronation : Avoid acidic conditions (pH <5) to prevent boronate cleavage .

- Oxidation : Convert boronate to phenol using H₂O₂ in basic methanol (yields ~85%) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability assays :

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 2–4 (HCl) | Rapid protodeboronation (>90% degradation in 24h) | |

| pH 7–9 (PBS) | Stable for 72h at 25°C | |

| 60°C (DMF) | No decomposition if oxygen-free |

- Mitigation strategies : Use buffered solutions (pH 7–8) and inert storage conditions (argon, –20°C) .

Q. What mechanistic insights exist for its role in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Transmetallation step : The boronate transfers its aryl group to Pd(II), forming a Pd-aryl intermediate. Key evidence includes kinetic studies showing rate dependence on Pd catalyst loading and base strength (e.g., K₂CO₃ vs. CsF) .

- Side reactions : Competing protodeboronation occurs if water content exceeds 10% in solvent mixtures .

- Ligand effects : Bulky ligands (e.g., SPhos) improve coupling efficiency with sterically hindered substrates (yield increase from 45% to 78%) .

Q. How can researchers address discrepancies in reported biological activity data for structurally similar benzamide-boronate hybrids?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control for boronate stability during testing .

- SAR studies : Compare substituent effects (e.g., fluoro vs. methyl groups on the benzamide ring) to isolate activity trends .

- Contradictory data example :

| Compound Modification | Reported IC₅₀ (μM) | Source |

|---|---|---|

| 4-Fluoro substitution | 0.12 (Anticancer) | |

| 4-Methyl substitution | 2.4 (Anticancer) |

- Resolution : Validate using orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT) .

Q. What strategies are effective for modifying the benzamide moiety to enhance solubility without compromising boronate reactivity?

- Methodological Answer :

- Polar substituents : Introduce –OH or –OMe groups at the meta position (improves aqueous solubility by 3–5× but may reduce coupling yields by 10–15%) .

- Prodrug approach : Mask the amide as a tert-butyl carbamate, cleavable in vivo via esterases .

- Co-solvent systems : Use 10% DMSO in PBS for in vitro studies (maintains solubility >5 mg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.